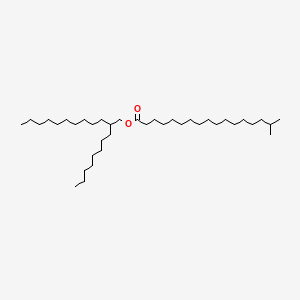

2-Octyldodecyl isooctadecanoate

Description

2-Octyldodecyl isooctadecanoate (CAS RN: 93803-87-3) is a nonionic surfactant classified as a branched alkyl ester. Its molecular formula is C₃₈H₇₆O₂, with a molecular weight of 565.01 g/mol . Structurally, it consists of a branched iso-C₁₇ fatty acid (isostearic acid) esterified with 2-octyldodecanol. Key properties include:

- Physical state: Liquid at room temperature.

- Solubility: Insoluble in water but miscible with oils and organic solvents.

- Stability: Hydrolyzes under strong acidic or alkaline conditions.

- Applications: Widely used in cosmetics (e.g., emollients, moisturizers) and industrial surfactants due to its smooth texture and stability .

Properties

CAS No. |

93803-87-3 |

|---|---|

Molecular Formula |

C38H76O2 |

Molecular Weight |

565 g/mol |

IUPAC Name |

2-octyldodecyl 16-methylheptadecanoate |

InChI |

InChI=1S/C38H76O2/c1-5-7-9-11-13-21-25-29-33-37(32-28-24-12-10-8-6-2)35-40-38(39)34-30-26-22-19-17-15-14-16-18-20-23-27-31-36(3)4/h36-37H,5-35H2,1-4H3 |

InChI Key |

QNJOVLAFLJQFBF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C |

Other CAS No. |

93803-87-3 |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

The primary method for preparing this compound is through an acid-catalyzed esterification reaction between 2-octyldodecanol and isooctadecanoic acid. This process involves:

-

- 2-Octyldodecanol (branched C20 alcohol)

- Isooctadecanoic acid (branched C18 fatty acid)

Catalyst : Typically, inorganic acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote esterification.

-

- High temperature, generally between 150°C and 160°C, to facilitate the reaction kinetics.

- Removal of water formed during the reaction to drive the equilibrium toward ester formation.

This method is consistent with the preparation of similar branched stearate esters, such as octyldodecyl stearoyl stearate, which shares a similar branched long-chain alcohol and fatty acid esterification mechanism.

Purification and Refinement

After esterification, the crude product undergoes purification steps to ensure high purity and removal of residual reactants and by-products:

Neutralization : The acidic catalyst is neutralized, often with a mild base, to prevent corrosion and degradation.

Washing : The product is washed with water or aqueous solutions to remove soaps or residual acids.

Vacuum Distillation or Filtration : To remove volatile impurities and clarify the ester.

Decolorization and Deodorization : Optional steps to enhance product quality, especially for cosmetic applications.

Comparative Data on Physical and Chemical Properties Relevant to Preparation

Research Findings and Industrial Insights

The esterification reaction is well-established industrially for branched long-chain esters, with high yields and product stability under controlled conditions.

The use of high-purity reactants (2-octyldodecanol and isooctadecanoic acid) ensures minimal impurities such as residual alcohols or acids, which are typically kept below 5% in the final product.

Analytical methods such as infrared (IR), ultraviolet/visible (UV/Vis) spectroscopy, nuclear magnetic resonance (NMR), and gas chromatography are employed to monitor reaction progress and product purity.

The branched nature of both alcohol and acid components imparts desirable physical properties such as low melting point and good spreadability, making the ester valuable in cosmetic formulations as an emollient and skin-conditioning agent.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Reactant Preparation | Obtain high-purity 2-octyldodecanol and isooctadecanoic acid | Purity >95% recommended |

| 2. Esterification | Acid-catalyzed reaction of alcohol and acid | Catalyst: inorganic acid; Temp: 150-160°C; Water removal essential |

| 3. Neutralization | Neutralize residual acid catalyst | Mild base used |

| 4. Washing | Wash product to remove impurities | Water or aqueous solution |

| 5. Drying and Filtration | Remove moisture and particulates | Vacuum drying preferred |

| 6. Optional Refinement | Decolorization/deodorization | For cosmetic-grade purity |

Chemical Reactions Analysis

2-Octyldodecyl isooctadecanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are 2-octyldodecanol and isooctadecanoic acid .

Scientific Research Applications

While the search results provide some information about the properties and toxicity of 2-octyldodecyl isooctadecanoate, they do not offer specific details regarding its applications or well-documented case studies. Some search results mention it in the context of structural analogs and toxicity testing .

Based on the search results, here's what is known about this compound:

- General Information: It is also known as Isooctadecanoic acid, 2-octyldodecyl ester .

- Synonyms: this compound .

- CAS Number: 93803-06-4 .

- ECHA Information: Information about this substance is available from the European Chemicals Agency (ECHA), but the data is frozen as of May 19, 2023 .

- Cosmetic Ingredient: It is used as a cosmetic ingredient .

- Toxicity:

- Environmental Fate: It tends to partition into the organic component of soils and sediments .

- Use: The notified chemical is to be used as a lubricant base fluid in products for use in 4-stroke petrol engines (motor oils). It will be imported in pure form and may also be imported in preformulated motor oils. The notified chemical will comprise 5 – 20% of motor oils with a minority of products containing up to 80% .

Mechanism of Action

The primary mechanism of action of isooctadecanoic acid, 2-octyldodecyl ester in cosmetic formulations is its emollient effect. The ester forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture . The molecular targets involved include the outermost layer of the skin, where the ester interacts with lipids to enhance barrier function and hydration .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The compound’s branched alkyl chains distinguish it from linear esters. Below is a comparison with structurally related esters:

Physical and Chemical Properties

Table 1: Comparative Properties

- Biodegradability: this compound exhibits lower biodegradability (39.5%) compared to 2-octyldodecyl 3-octyl-tridecanoate (50.1%), attributed to its more complex branching .

- Stability : The compound’s ester bond is prone to hydrolysis, limiting its use in acidic/alkaline formulations. Sorbitan esters, with polyol backbones, show greater stability .

Industrial Surfactants

- Branched esters like this compound improve lubricity in metalworking fluids.

- Triglycerol esters (CAS 90431-25-7) are used in high-temperature applications due to thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.